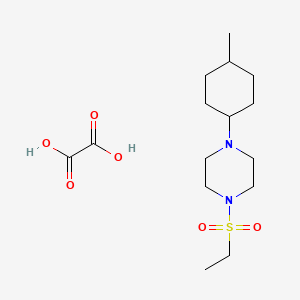![molecular formula C20H16ClNO3 B5380467 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a fluorescent probe to study the localization and trafficking of proteins in live cells. In drug discovery, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and changes in gene expression. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin. In addition, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency and specificity. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting the activity of its target enzymes. However, one limitation of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to develop new derivatives of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate with improved efficacy and fewer side effects. Additionally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used in combination with other drugs to enhance their therapeutic effects. Finally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used as a tool to study the function of various enzymes and signaling pathways in cells.
Synthesemethoden
The synthesis of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 4-chloro-2-methoxyphenyl acetic acid with 2-quinolinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate.
Eigenschaften
IUPAC Name |
[4-chloro-2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)25-20-15(11-16(21)12-19(20)24-2)8-10-17-9-7-14-5-3-4-6-18(14)22-17/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNSKSCPUPVFT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)
![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)
![4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)
![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5380449.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)